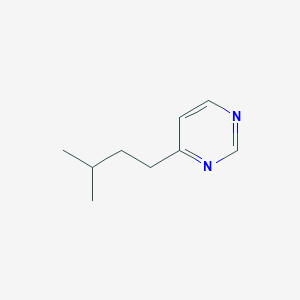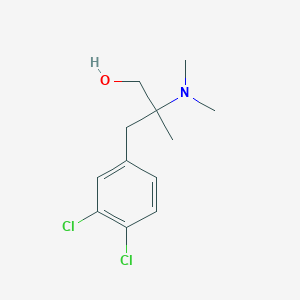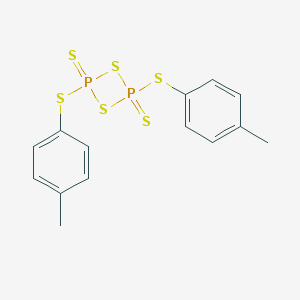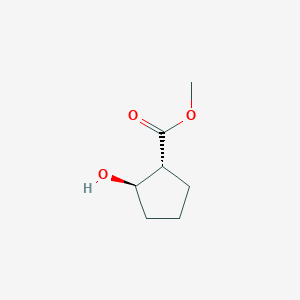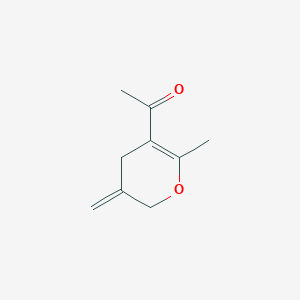
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone, also known as Methyl jasmonate, is a natural organic compound that is found in the essential oils of many plants. It is a member of the jasmonate family of compounds that play a significant role in plant growth and development. Methyl jasmonate has been extensively studied for its various applications in scientific research.
Mécanisme D'action
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate acts as a signaling molecule in plants, regulating various physiological and biochemical processes. It binds to specific receptors in the plant cell membrane, triggering a signaling cascade that leads to the activation of various transcription factors and the expression of target genes. 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has also been shown to interact with various enzymes and proteins, leading to the modulation of their activity.
Effets Biochimiques Et Physiologiques
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has been shown to induce various biochemical and physiological effects in plants, including the promotion of secondary metabolites such as alkaloids, flavonoids, and terpenoids. It also induces the production of various stress response proteins, such as chitinases, peroxidases, and proteases, which play a crucial role in plant defense mechanisms. 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has also been shown to have anti-inflammatory, antitumor, and antioxidant properties in mammals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has several advantages for laboratory experiments, including its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The potential applications of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate in scientific research are vast, and several areas of future research can be explored. These include its use as a potential therapeutic agent for various diseases, its role in plant-pathogen interactions, and its potential as a natural pesticide. Further studies can also be conducted to elucidate the molecular mechanisms underlying the various physiological and biochemical effects of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate in plants and animals.
Méthodes De Synthèse
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate can be synthesized through various methods, including the oxidation of cis-3-hexenyl acetate, the reaction of cis-3-hexenol with methyl vinyl ketone, and the reaction of cis-3-hexenyl chloride with potassium acetate. However, the most commonly used method for the synthesis of 1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate is the reaction of cis-jasmone with methanol in the presence of a strong acid catalyst.
Applications De Recherche Scientifique
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone jasmonate has a wide range of applications in scientific research, including its use as a plant growth regulator, a signal molecule in plant defense mechanisms, and a potential therapeutic agent for various diseases. It has been shown to induce various physiological and biochemical changes in plants, including the promotion of secondary metabolites, the induction of stress response genes, and the inhibition of pathogen growth.
Propriétés
Numéro CAS |
115975-07-0 |
|---|---|
Nom du produit |
1-(2-Methyl-5-methylidene-4H-pyran-3-yl)ethanone |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-(2-methyl-5-methylidene-4H-pyran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6-4-9(7(2)10)8(3)11-5-6/h1,4-5H2,2-3H3 |
Clé InChI |
FDQUBFFVLZTVDP-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C)CO1)C(=O)C |
SMILES canonique |
CC1=C(CC(=C)CO1)C(=O)C |
Synonymes |
Ethanone, 1-(3,4-dihydro-6-methyl-3-methylene-2H-pyran-5-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



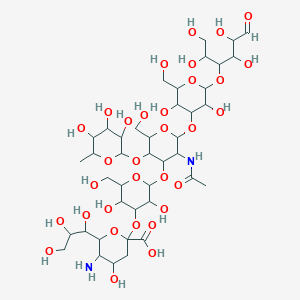
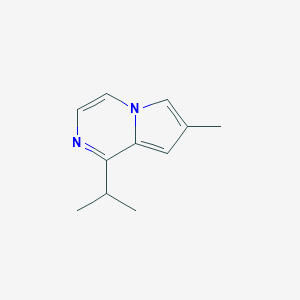
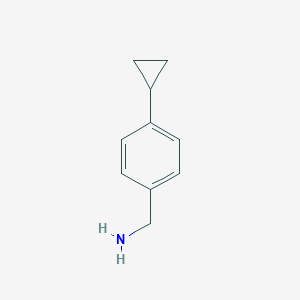
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)

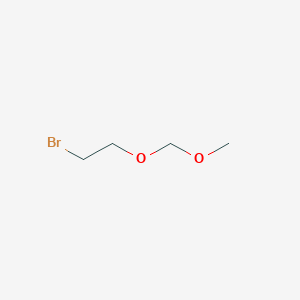

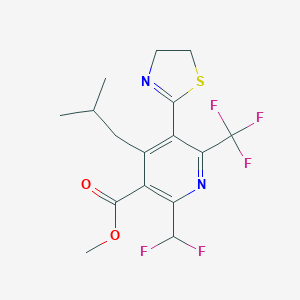
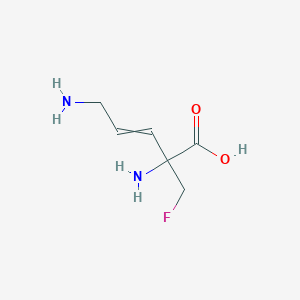
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
